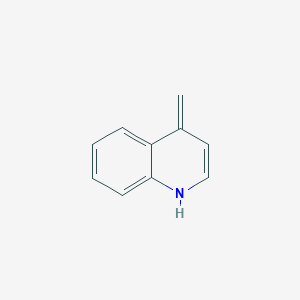
4-methylene-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylene-1H-quinoline is a heterocyclic organic compound that is commonly used in scientific research. This compound is known for its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-methylene-1H-quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-methylene-1H-quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methylene-1H-quinoline in lab experiments is its potent biological activity. It has been found to exhibit activity against various cancer cell lines, bacteria, and viruses at low concentrations. Moreover, it is relatively easy to synthesize and purify, making it an attractive target for research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity towards normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of 4-methylene-1H-quinoline. One of the most promising directions is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. This could lead to the development of new diagnostic tools for the detection of various diseases.
Métodos De Síntesis
The synthesis of 4-methylene-1H-quinoline involves the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methylene-1H-quinoline as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-methylene-1H-quinoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
Número CAS |
139266-01-6 |
|---|---|
Nombre del producto |
4-methylene-1H-quinoline |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
Clave InChI |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
SMILES canónico |
C=C1C=CNC2=CC=CC=C12 |
Sinónimos |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





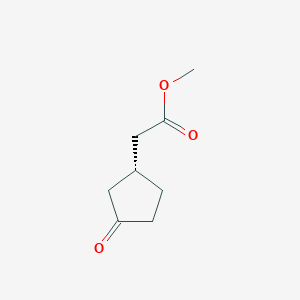

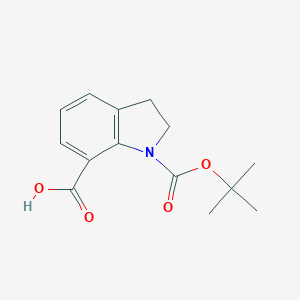
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
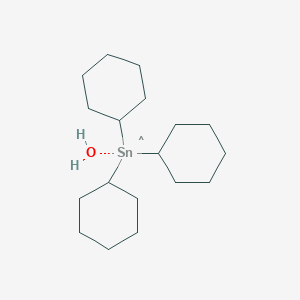
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)

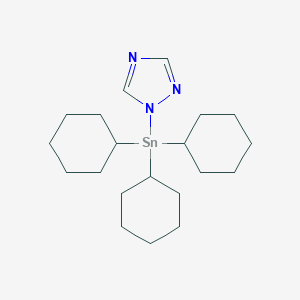
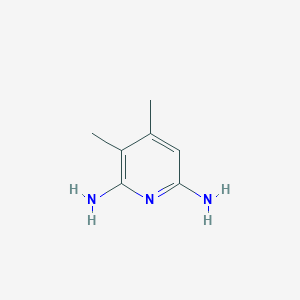
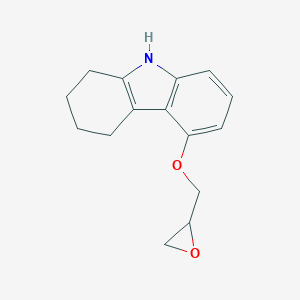
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
